molecular formula C17H12N4O5S2 B2803494 (Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887201-94-7

(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2803494
CAS RN: 887201-94-7
M. Wt: 416.43
InChI Key: LREPOMVLVHHBIS-ZPHPHTNESA-N
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Description

(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H12N4O5S2 and its molecular weight is 416.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiparasitic Activity

Thiazolides, including nitazoxanide and its derivatives, exhibit broad-spectrum antiparasitic effects. These compounds have shown efficacy against various parasites, such as Neospora caninum, by targeting the tachyzoite stage. The structure-activity relationship studies of thiazolides highlight the importance of modifications on the thiazole and benzene moieties to enhance specificity and reduce undesirable effects like non-selectivity that could lead to side effects. These studies contribute to the development of predictive models for future drug design, focusing on more specific applications in food animals or other targeted therapies (Esposito et al., 2007).

Antimicrobial Properties

Research on benzothiazole derivatives, including those with sulfamoyl groups, indicates potential antimicrobial applications. The synthesis of novel derivatives and their evaluation against microbial strains demonstrate the antimicrobial potential of these compounds. Such studies are essential for developing new therapeutic agents against resistant microbial strains and could lead to the discovery of novel antimicrobial agents with unique mechanisms of action (Chawla, 2016).

Anticancer Activity

Thiazole and sulfamoyl benzamide derivatives have been investigated for their anticancer properties. The synthesis of such compounds and their evaluation in various cancer cell lines provide insights into their potential use as anticancer agents. Understanding the structure-function relationship of these compounds can help identify key features responsible for their anticancer activity, leading to the development of targeted cancer therapies (Brockmann et al., 2014).

Chemical Synthesis and Drug Design

The chemical synthesis of thiazole and benzothiazole derivatives, including the manipulation of sulfamoyl groups, is crucial for exploring their biological activities and potential therapeutic applications. Advanced synthesis techniques and structure-activity relationship studies enable the design of novel compounds with improved efficacy and reduced toxicity. These efforts contribute significantly to the field of medicinal chemistry and drug development (Shlenev et al., 2017).

properties

IUPAC Name

4-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S2/c1-2-9-20-14-8-7-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-3-5-12(6-4-11)21(23)24/h1,3-8,10H,9H2,(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREPOMVLVHHBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.